molecular formula C12H16N2O B015794 N-Methylcytisine CAS No. 486-86-2

N-Methylcytisine

Cat. No.: B015794
CAS No.: 486-86-2
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-ZJUUUORDSA-N
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Biochemical Analysis

Biochemical Properties

N-Methylcytisine interacts with nicotinic acetylcholine receptors (nAChRs), selectively binding to these receptors over muscarinic acetylcholine receptors . This interaction influences biochemical reactions within the cell, particularly those related to signal transmission.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to inhibit the production of nitric oxide in macrophages and suppress the proliferation of certain cell lines . These effects are likely due to this compound’s influence on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with nAChRs. As an agonist, this compound binds to these receptors, influencing their activity and subsequently affecting various cellular processes . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects can be observed following its administration and interaction with nAChRs

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage-related studies are limited, it is known that this compound can exert significant biological effects even at relatively low concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily due to its interaction with nAChRs . This interaction can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its interaction with nAChRs

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with nAChRs, which are located in various regions within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcytisine can be synthesized through various methods. One approach involves the nitration of cytisine followed by reduction. For example, nitration with sodium nitrate in concentrated sulfuric acid can yield nitro derivatives, which are then reduced using catalytic hydrogenation over palladium on carbon to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are commonly used for the separation and purification of this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: N-Methylcytisine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of nitro derivatives to amino derivatives using catalytic hydrogenation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Cytisine: A closely related quinolizidine alkaloid with similar biological activities.

    Lupinine: Another quinolizidine alkaloid with neuropharmacological properties.

    Sparteine: Known for its use in medicinal chemistry and similar structural features.

Uniqueness: N-Methylcytisine is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potential nootropic and antihypoxic activities . Its distinct chemical structure allows for selective interactions that are not observed with other similar compounds.

Properties

CAS No.

486-86-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1

InChI Key

CULUKMPMGVXCEI-ZJUUUORDSA-N

SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2

Isomeric SMILES

CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2

Appearance

Brown powder

Key on ui other cas no.

63699-79-6
486-86-2

Pictograms

Irritant

Synonyms

N-methyl-cytisine
N-methylcytisine
N-methylcytisine, monohydrochloride, (1S)-isomer
N-methylcytisine, monohydroiodide, (1R-cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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